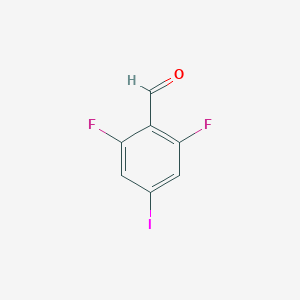

2,6-Difluoro-4-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGSGKPCVNWYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Multifunctional Building Block

An In-depth Technical Guide to 2,6-Difluoro-4-iodobenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the properties, synthesis, and critical applications of this compound, a versatile chemical intermediate.

This compound (CAS Number: 1160573-10-3 ) is a halogenated aromatic aldehyde that has emerged as a significant building block in advanced organic synthesis.[1][2] Its structure is distinguished by three key features: a reactive aldehyde group, two fluorine atoms ortho to the aldehyde, and an iodine atom at the para position. This unique arrangement of functional groups provides a powerful scaffold for creating complex molecules with tailored properties.

The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aromatic ring and can improve the metabolic stability and binding affinity of derivative compounds in pharmaceutical applications.[3] The iodine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the straightforward introduction of diverse molecular fragments.[4] Consequently, this compound is of high interest for synthesizing novel therapeutic agents and advanced functional materials.[5]

Physicochemical and Safety Profile

A clear understanding of the compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1160573-10-3 | [1][2][6] |

| Molecular Formula | C₇H₃F₂IO | [2][7] |

| Molecular Weight | 268.00 g/mol | [2][7] |

| Purity | Typically ≥95% | [1] |

| Appearance | Solid | [8] |

| InChI Key | WTGSGKPCVNWYDH-UHFFFAOYSA-N | [2][7] |

Safety and Handling

As with any active chemical reagent, proper handling is crucial. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][9] Long-term storage in a cool, dry place is recommended.[1]

Synthesis Pathway and Rationale

While multiple synthetic routes can be envisioned, a common and effective strategy for preparing substituted benzaldehydes involves the formylation of an organolithium intermediate. The proposed workflow below is based on established chemical principles for analogous compounds.[11]

Caption: Proposed synthetic workflow for this compound.

This multi-step synthesis leverages the directing effects of the fluorine atoms and the precise control offered by low-temperature organolithium chemistry. The final formylation step using N,N-Dimethylformamide (DMF) is a standard and high-yielding method for converting aryl lithium species into the corresponding aldehydes.

Core Applications in Research and Development

The true value of this compound lies in its utility as a versatile precursor in both medicinal chemistry and materials science.

Drug Discovery and Medicinal Chemistry

Halogenated benzaldehydes are pivotal starting materials for synthesizing bioactive molecules.[3] The iodine atom on the scaffold of this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.

Sources

- 1. 1160573-10-3 this compound AKSci 7035DH [aksci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,6-Dichloro-4-iodobenzaldehyde|CAS 177167-53-2 [benchchem.com]

- 5. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 6. 1160573-10-3|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C7H3F2IO | CID 50997876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. aksci.com [aksci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2,6-Difluoro-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-difluoro-4-iodobenzaldehyde, a key building block in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and functional materials.

Core Molecular and Physicochemical Properties

This compound is a halogenated aromatic aldehyde whose unique substitution pattern imparts specific reactivity and utility in synthetic chemistry. The presence of two ortho-fluorine atoms, a para-iodine atom, and an aldehyde group makes it a versatile precursor for constructing complex molecular architectures.

Molecular Weight and Formula

The cornerstone of any chemical synthesis is a precise understanding of stoichiometry, which begins with the molecular weight of the reactants. The molecular weight of this compound is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula is C₇H₃F₂IO.[1][2] Based on this, the calculated molecular weight is approximately 268.00 g/mol .[1][3]

A summary of its key properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Weight | 268.00 g/mol | [1] |

| Monoisotopic Mass | 267.91967 Da | [1][2] |

| Molecular Formula | C₇H₃F₂IO | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1160573-10-3 | [2][3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95-98% | [4][5] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |

Molecular Structure

The spatial arrangement of atoms and functional groups in this compound is critical to its reactivity. The aldehyde group is activated by the electron-withdrawing effects of the ortho-fluorine atoms, while the iodine at the para position serves as an excellent leaving group for cross-coupling reactions.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes often requires strategic planning to install the desired functional groups with high regioselectivity. While multiple synthetic routes may exist, a common and effective method involves halogen exchange fluorination.

An industrial production method for a related compound, 2,6-difluorobenzaldehyde, utilizes 2,6-dichlorobenzaldehyde as a starting material.[6] This process involves a halogen-exchange fluorination reaction with anhydrous potassium fluoride, often facilitated by a phase-transfer catalyst like tetrabutylammonium chloride in a high-boiling solvent such as tetramethylene sulfone (sulfolane).[6] A similar strategy can be envisioned for the iodinated analog, starting from 2,6-dichloro-4-iodobenzaldehyde.

Causality in Experimental Design:

-

Anhydrous and Anaerobic Conditions: The use of anhydrous potassium fluoride and an oxygen-free environment is crucial.[6] Water can deactivate the fluoride salt and lead to undesired side reactions. This ensures high conversion and product quality.

-

Phase-Transfer Catalyst: The catalyst is essential to shuttle the fluoride anion from the solid phase (KF) into the organic phase where the reaction with the aryl chloride occurs.

-

High Temperature: The reaction typically requires elevated temperatures (e.g., 140-160°C) to overcome the activation energy for the nucleophilic aromatic substitution of chloride with fluoride, which is generally a difficult transformation.[6]

The workflow for this synthetic approach is outlined below.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The utility of this compound in drug development stems from the orthogonal reactivity of its functional groups. This allows for sequential and selective modifications, making it a valuable scaffold for building complex molecules. Fluorinated aromatic compounds are of particular interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

Key Reaction Pathways

-

Aldehyde Chemistry: The aldehyde group is a versatile handle for various transformations, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To create alkenes.

-

Condensation Reactions: To form Schiff bases, oximes, or hydrazones, which can be further modified or act as key pharmacophores.[7]

-

Oxidation: To generate the corresponding benzoic acid.

-

-

Carbon-Iodine Bond Chemistry: The C-I bond is highly amenable to transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: With boronic acids/esters to form biaryl compounds.

-

Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.

-

Stille Coupling: With organostannanes.

-

Buchwald-Hartwig Amination: To form arylamines.

-

This dual reactivity allows for a modular approach to synthesis, as illustrated below.

Caption: Key reaction pathways for this compound.

Proven Applications

Benzaldehydes are crucial intermediates in the pharmaceutical and agrochemical industries.[8] Halogenated benzaldehydes, in particular, serve as precursors for a wide range of bioactive molecules. For example, related difluoro-benzyloxy moieties are found in compounds investigated for various therapeutic applications.[7] The specific substitution pattern of this compound makes it an ideal starting point for synthesizing inhibitors of enzymes like phosphodiesterase 4 (PDE4), which are targets for treating inflammatory diseases.[9]

Analytical Characterization and Quality Control

For any research or development application, verifying the identity and purity of the starting material is paramount. A self-validating protocol involves a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aldehyde proton (~10 ppm) and the two aromatic protons.

-

¹⁹F NMR: Will show a singlet corresponding to the two equivalent fluorine atoms.

-

¹³C NMR: Will provide a full carbon skeleton map, including the carbonyl carbon (~190 ppm).

-

-

Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ is indicative of the aldehyde C=O stretch.

-

Mass Spectrometry (MS): Will confirm the molecular weight and provide fragmentation patterns consistent with the structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Commercial suppliers often provide a Certificate of Analysis (CoA) with this data for each batch.[5]

Conclusion

This compound is more than just a chemical with a molecular weight of 268.00 g/mol ; it is a highly functionalized and versatile building block for synthetic chemists. Its distinct electronic properties and orthogonal reactivity make it an invaluable tool in the synthesis of complex organic molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

-

PubChem. This compound | C7H3F2IO | CID 50997876. [Link]

-

ResearchGate. A Convenient Preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde and Its Application in Porphyrin Synthesis. [Link]

- Google Patents. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.

- Google Patents.

-

The Royal Society of Chemistry. Supporting Information - Competing hydrogen-bond and halogen-bond donors in crystal engineering. [Link]

-

PubChem. 2,6-Dichloro-4-iodobenzaldehyde | C7H3Cl2IO | CID 15811088. [Link]

-

PubChem. 2,6-Difluoro-4-iodobenzonitrile | C7H2F2IN | CID 19023068. [Link]

-

IESE Business School. (19)F applications in drug development and imaging - a review. [Link]

- Google Patents. US20150344515A1 - Selected macrolides with pde4-inhibiting activity.

Sources

- 1. This compound | C7H3F2IO | CID 50997876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1160573-10-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1160573-10-3 this compound AKSci 7035DH [aksci.com]

- 6. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 7. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US20150344515A1 - Selected macrolides with pde4-inhibiting activity - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,6-Difluoro-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two ortho-fluorine atoms and a para-iodine atom, imparts distinct reactivity and properties that are of significant interest in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic substitution, while the iodo group provides a reactive handle for cross-coupling reactions. This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, offering a critical resource for its effective application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are computational estimates and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂IO | PubChem[1] |

| Molecular Weight | 268.00 g/mol | PubChem[1] |

| CAS Number | 1160573-10-3 | Guidechem[2] |

| Appearance | Solid | CymitQuimica |

| Purity | Typically ≥95% | AK Scientific, Inc. |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Density | No experimental data available | |

| Solubility | No specific data available; likely soluble in common organic solvents. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep in a tightly-closed container.[3] | AK Scientific, Inc.[3] |

Molecular Structure:

Caption: 2D structure of this compound.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a signal for the aldehydic proton and signals for the aromatic protons. The aldehydic proton will appear as a singlet in the downfield region, typically between 9-10 ppm. The two equivalent aromatic protons will likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The aromatic carbons will appear in the region of 110-165 ppm, with their chemical shifts influenced by the fluorine and iodine substituents. Carbons directly bonded to fluorine will show characteristic splitting (C-F coupling).

¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms in this compound. The chemical shift will be indicative of the electronic environment of the fluorine atoms on the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong carbonyl (C=O) stretching band is expected around 1700-1730 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic protons will be observed around 2700-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively. C-F and C-I stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 268. The fragmentation pattern can provide further structural information.

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this chemical.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its functional groups and substitution pattern.

Aldehyde Group: The aldehyde functionality is susceptible to a wide range of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding benzyl alcohol.

-

Nucleophilic Addition: Undergoes addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Reductive Amination: Can be converted to amines via reaction with an amine and a reducing agent.

Aromatic Ring:

-

Suzuki Coupling: The carbon-iodine bond is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of carbon-carbon bonds. This is a powerful method for introducing new aryl or vinyl groups at the 4-position.

-

Sonogashira Coupling: The iodo group can also participate in Sonogashira coupling reactions with terminal alkynes to form substituted alkynes.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with amines.

-

Nucleophilic Aromatic Substitution (SNAAr): The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of a fluorine atom by a strong nucleophile under certain conditions.

Logical Relationship of Reactivity:

Caption: Key reaction pathways of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. This guide provides a foundational understanding of its physical and chemical properties, which is essential for its safe and effective use in the laboratory. Further experimental investigation into its physical properties and detailed spectroscopic characterization will undoubtedly enhance its utility and application in pioneering research endeavors.

References

-

PubChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2,6-Difluoro-4-iodobenzaldehyde in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2,6-Difluoro-4-iodobenzaldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a blend of theoretical principles and practical methodologies to facilitate solvent selection, process optimization, and formulation development involving this compound.

Introduction: Understanding the Molecule

This compound is a halogenated aromatic aldehyde with a molecular formula of C₇H₃F₂IO.[1][2] Its structure, featuring a benzene ring substituted with two fluorine atoms, an iodine atom, and an aldehyde group, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. The presence of the polar carbonyl group and the polarizable iodine and fluorine atoms suggests a nuanced solubility profile that is critical to understand for its effective application in synthesis and formulation.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂IO | [1][2] |

| Molecular Weight | 268.00 g/mol | [1][2] |

| CAS Number | 1160573-10-3 | [1][2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not explicitly found, but related compounds suggest it is a solid at room temperature.[5][6] | General knowledge |

| XLogP3 | 2.2 | [1] |

Theoretical Framework for Solubility Prediction

While specific experimental solubility data for this compound is not extensively available in public literature, we can leverage established theoretical frameworks to predict its behavior in different organic solvents. The overarching principle is "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[7]

Polarity and Intermolecular Forces

The this compound molecule possesses several key features that influence its polarity and potential for intermolecular interactions:

-

Carbonyl Group (C=O): The aldehyde functional group has a significant dipole moment, making it a site for dipole-dipole interactions and a hydrogen bond acceptor.[3]

-

Fluorine Atoms: The highly electronegative fluorine atoms induce a dipole moment and can participate in weak hydrogen bonding.

-

Iodine Atom: The large and polarizable iodine atom contributes to London dispersion forces and can participate in halogen bonding.

-

Aromatic Ring: The benzene ring is largely nonpolar but can engage in π-π stacking interactions.

Given this combination of polar and nonpolar characteristics, this compound is expected to be soluble in a range of organic solvents, with higher solubility in those that can engage in similar intermolecular interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9][10] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While the specific HSP values for this compound are not published, they can be estimated or determined experimentally. Solvents with HSP values close to that of the solute are predicted to be good solvents.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for this compound in common organic solvents can be predicted. It is crucial to emphasize that these are predictions and should be confirmed experimentally.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Hexane, Toluene | Apolar Aromatic | Sparingly Soluble to Soluble | The nonpolar aromatic ring of the solute will interact favorably with these solvents. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Halogenated | Soluble | The polarity and potential for halogen interactions suggest good compatibility. |

| Tetrahydrofuran (THF) | Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the aldehyde proton. |

| Ethyl Acetate | Ester | Soluble | The ester group provides polarity that is compatible with the solute. |

| Acetone | Ketone | Soluble | The ketone carbonyl group is similar in polarity to the aldehyde.[3] |

| Acetonitrile (MeCN) | Nitrile | Soluble | The polar nitrile group should interact well with the polar functionalities of the solute. |

| Dimethylformamide (DMF) | Amide | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very Soluble | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |

| Polar Protic Solvents | |||

| Methanol, Ethanol | Alcohol | Moderately Soluble | The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen. However, the overall nonpolar character of the solute may limit high solubility. |

| Water | Aqueous | Insoluble | The large, nonpolar aromatic ring and halogen substituents are expected to make it insoluble in water. |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination of solubility is essential for any application requiring precise concentrations. The following section outlines a standard protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 48 hours, but the exact time should be determined by analyzing samples at different time points until the concentration plateaus.[11]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, carefully remove the vials from the shaker and allow the excess solid to settle.

-

Withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during its use and in the interpretation of experimental results.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[12][13][14] However, this relationship should be determined experimentally for each solvent system.

-

Solvent Purity: The presence of impurities, including water, in the organic solvent can significantly affect the measured solubility.

-

Crystalline Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility. It is important to characterize the solid form being used.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[15] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Consult the Safety Data Sheet (SDS) for comprehensive safety information.[15][16][17][18]

Conclusion

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Hansen Solubility Parameters. (n.d.). Adscientis. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

- Determination of Solubility. (n.d.).

-

Solubility. (n.d.). In Wikipedia. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a lab manual on the solubility of organic and inorganic compounds.

-

This compound. (n.d.). In PubChem. Retrieved from [Link]

- This compound Safety Data Sheet. (n.d.). AK Scientific, Inc.

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. (2022, July 13). ACS Publications. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

Hansen Solubility Parameters (HSP): 1—Introduction. (n.d.). American Coatings Association. Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link] dissolution and solubility/

- Solubility. (n.d.).

-

Video: Solubility - Concept. (2020, March 26). JoVE. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). In Chemistry LibreTexts. Retrieved from [Link]

-

Physical Properties of Ketones and Aldehydes. (n.d.). In OpenOChem Learn. Retrieved from [Link]

-

24.3 Physical Properties of Aldehydes and Ketones. (n.d.). In eCampusOntario Pressbooks. Retrieved from [Link]

-

14.10: Properties of Aldehydes and Ketones. (2022, September 15). In Chemistry LibreTexts. Retrieved from [Link]

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.).

- Aldehydes & Ketones. (n.d.).

- SAFETY DATA SHEET. (2014, September 16). Fisher Scientific.

-

2,6-Difluoro-4-iodobenzonitrile. (n.d.). In PubChem. Retrieved from [Link]

-

Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2025, December 25). ACS Publications. Retrieved from [Link]

- Supporting Information. (n.d.). The Royal Society of Chemistry.

-

2,6-Dichloro-4-iodobenzaldehyde. (n.d.). In PubChem. Retrieved from [Link]

- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.). Retrieved from a scientific article on spectroscopic analysis.

Sources

- 1. This compound | C7H3F2IO | CID 50997876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-碘苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Fluoro-6-iodobenzaldehyde 97 146137-72-6 [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility parameters (HSP) [adscientis.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Solubility [chem.fsu.edu]

- 15. aksci.com [aksci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2,6-Difluoro-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-iodobenzaldehyde is a key building block in contemporary medicinal chemistry and materials science. Its unique trifunctional substitution pattern—an aldehyde for synthetic elaboration, two electron-withdrawing fluorine atoms, and a readily displaceable iodine atom—renders it an invaluable precursor for the synthesis of complex molecular architectures. However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, offering in-depth insights and practical protocols to ensure its safe handling and use in a research and development setting.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1160573-10-3 | AK Scientific, Inc.[2] |

| Molecular Formula | C₇H₃F₂IO | PubChem[1] |

| Molecular Weight | 268.00 g/mol | PubChem[1] |

| Synonyms | 2,6-Difluoro-4-iodo-benzaldehyde; Benzaldehyde, 2,6-difluoro-4-iodo- | AK Scientific, Inc.[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is the foundation of safe laboratory practice.

According to the available safety data, the compound presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

These classifications are visually communicated through the GHS pictograms and signal word.

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

The causality behind these classifications lies in the chemical nature of the molecule. The aldehyde group can react with biological nucleophiles, while the halogenated aromatic ring can elicit irritant responses.

Safe Handling and Storage: A Protocol-Driven Approach

Adherence to a strict protocol for handling and storage is paramount to mitigating the risks associated with this compound. The following step-by-step methodology is designed to create a self-validating system of safety.

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol Steps:

-

Engineering Controls : All manipulations of this compound solid or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE) : The selection of appropriate PPE is non-negotiable.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and irritation.[2] |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[2] |

| Skin and Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing.[2] |

-

Hygiene Practices : Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.

-

Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2] The compound should be stored locked up.[2]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical. The following decision-making process should be followed.

Emergency Response Decision Tree

Caption: Decision-making process for first aid in case of accidental exposure.

Specific First-Aid Measures:

-

In case of skin contact : Immediately wash with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice/attention.[2]

-

In case of eye contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do so.[2] Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

-

If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

-

If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

Fire-Fighting Measures

While not classified as flammable, this compound may burn. In the event of a fire involving this chemical, the following measures should be taken:

-

Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards from Combustion : Hazardous decomposition products include carbon oxides, hydrogen fluoride, and hydrogen iodide.[2]

-

Protective Equipment for Firefighters : Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

-

Personal Precautions : Evacuate unnecessary personnel. Wear appropriate personal protective equipment, including respiratory protection if dust is generated.

-

Environmental Precautions : Prevent the material from entering drains, sewers, or waterways.[2]

-

Methods for Cleaning Up : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, dike the area to contain the material and then collect it for disposal.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist. By approaching its use with a comprehensive understanding of its hazards and a commitment to rigorous safety protocols, researchers can confidently and safely unlock its synthetic potential. This guide serves as a foundational resource for fostering a culture of safety and scientific excellence in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Data of 2,6-Difluoro-4-iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde with the chemical formula C₇H₃F₂IO.[1][2] Its molecular weight is 268.00 g/mol .[1] This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials, owing to its unique substitution pattern that offers multiple reaction sites. The presence of two fluorine atoms, an iodine atom, and an aldehyde group on the benzene ring imparts distinct chemical and spectroscopic properties. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and utilization.

Molecular Structure and Key Features

The structure of this compound features a benzaldehyde core with fluorine atoms at positions 2 and 6, and an iodine atom at position 4. This substitution pattern leads to a C₂ᵥ symmetry in the molecule, which will be reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Expected Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~7.8 | Doublet (d) | 2H | Aromatic protons (H-3, H-5) |

Interpretation:

The ¹H NMR spectrum is expected to be relatively simple. The aldehydic proton will appear as a downfield signal, typically around 10.3 ppm, due to the strong deshielding effect of the carbonyl group. This signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms at the ortho positions (⁴JHF).

The two aromatic protons at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single doublet in the downfield region, likely around 7.8 ppm. The deshielding is caused by the electron-withdrawing nature of the aldehyde, fluorine, and iodine substituents. The splitting into a doublet would be due to coupling with the adjacent fluorine atoms (³JHF).

¹³C NMR Spectroscopy

Expected Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehydic carbon (C=O) |

| ~163 (dd) | C-2, C-6 (C-F) |

| ~135 (t) | C-3, C-5 |

| ~120 (t) | C-1 |

| ~95 | C-4 (C-I) |

Interpretation:

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The aldehydic carbonyl carbon is expected to be the most downfield signal, around 188 ppm. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-6) will also be significantly downfield, expected around 163 ppm, and will appear as a doublet of doublets due to one-bond and three-bond C-F coupling. The aromatic carbons C-3 and C-5 will be equivalent and are predicted to be around 135 ppm, appearing as a triplet due to coupling with the two neighboring fluorine atoms. The carbon bearing the aldehyde group (C-1) is expected around 120 ppm and will likely be a triplet due to coupling with the two ortho fluorine atoms. The carbon attached to the iodine atom (C-4) will be the most upfield of the aromatic signals, around 95 ppm, due to the "heavy atom effect" of iodine.

¹⁹F NMR Spectroscopy

Expected Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -100 to -120 | Singlet | Aromatic Fluorines (F-2, F-6) |

Interpretation:

The ¹⁹F NMR spectrum will show a single signal for the two equivalent fluorine atoms. The chemical shift is expected to be in the typical range for aryl fluorides, between -100 and -120 ppm relative to CFCl₃. The signal is expected to be a singlet as there are no other fluorine atoms to couple with. Long-range coupling to the aldehydic and aromatic protons might be observed with high-resolution instrumentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Salient Peaks:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 & ~2750 | Medium | C-H stretch of aldehyde (Fermi doublets) |

| ~1710 | Strong | C=O stretch of aldehyde |

| ~1600, ~1470 | Medium-Strong | C=C stretching in aromatic ring |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bending |

| ~700 | Medium | C-I stretch |

Interpretation:

The IR spectrum of this compound will be characterized by a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde. The characteristic C-H stretching of the aldehyde proton will likely appear as two weak to medium bands (Fermi doublets) around 2850 cm⁻¹ and 2750 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1600-1470 cm⁻¹ region. A strong band due to the C-F stretching is expected around 1250 cm⁻¹. The C-I stretching vibration is expected to appear at a lower wavenumber, typically around 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 268, corresponding to the molecular weight of the compound (C₇H₃F₂IO).

-

M-1 Peak: A peak at m/z = 267, resulting from the loss of the aldehydic hydrogen atom ([M-H]⁺).

-

M-29 Peak: A peak at m/z = 239, corresponding to the loss of the formyl group ([M-CHO]⁺).

-

Iodine Isotope: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

-

Other Fragments: Other fragments may be observed due to the loss of fluorine or other parts of the molecule.

Interpretation:

The mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern will be consistent with the structure of a substituted benzaldehyde, with initial losses of the aldehyde hydrogen and the entire formyl group being prominent. The presence of iodine will be readily identifiable from its monoisotopic nature.

Experimental Protocols

While specific experimental data for this compound is not provided in the search results, general protocols for acquiring NMR, IR, and MS data are well-established.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all spectra.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an ATR-FTIR spectrometer can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

-

Detection: Detect the ions to generate the mass spectrum.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on established principles and comparison with analogous compounds, offer a reliable guide for the identification and characterization of this important synthetic building block. Researchers and drug development professionals can utilize this information to confirm the identity and purity of their samples, as well as to understand the electronic and structural features that govern its reactivity. The availability of robust analytical data is crucial for ensuring the quality and reproducibility of research and development efforts in the chemical and pharmaceutical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. The Royal Society of Chemistry. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature - Supporting Information. The Royal Society of Chemistry. [Link]

-

Competing hydrogen-bond and halogen-bond donors in crystal engineering - Supporting Information. The Royal Society of Chemistry. [Link]

-

Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines - Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

A Convenient Preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde and Its Application in Porphyrin Synthesis. ResearchGate. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 2,6-Difluoro-4-iodobenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2,6-Difluoro-4-iodobenzaldehyde, a compound of interest in synthetic chemistry and drug development. We will dissect the spectrum, explaining the theoretical underpinnings of chemical shifts and spin-spin coupling, and provide a practical, step-by-step protocol for acquiring high-quality data. This document is intended for researchers, scientists, and professionals in drug development who require a deep, functional understanding of NMR spectroscopy for structural elucidation.

Introduction: The Molecular Blueprint

At the heart of chemical and pharmaceutical research lies the unequivocal determination of molecular structure. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. The ¹H NMR spectrum, in particular, is a powerful tool that allows us to probe the chemical environment of hydrogen atoms within a molecule.

This guide will focus on the interpretation of the ¹H NMR spectrum of this compound. The unique substitution pattern of this aromatic aldehyde presents a fascinating case study for exploring several key NMR concepts, including:

-

The influence of electron-withdrawing and donating groups on proton chemical shifts.

-

The intricacies of proton-fluorine (¹H-¹⁹F) spin-spin coupling.

-

The potential effects of a heavy atom, such as iodine, on the NMR spectrum.

By dissecting the ¹H NMR spectrum of this specific molecule, we will not only confirm its structure but also gain a deeper appreciation for the subtleties of NMR spectral interpretation.

Theoretical Framework: Decoding the Signals

Before delving into the spectrum itself, it is crucial to understand the fundamental principles that govern the appearance of ¹H NMR signals.

Chemical Shift (δ)

The chemical shift of a proton is a measure of its electronic environment. Protons in electron-rich environments are said to be "shielded" and resonate at lower chemical shift values (upfield), while those in electron-poor environments are "deshielded" and resonate at higher chemical shift values (downfield).[1][2] In this compound, several factors influence the chemical shifts of the protons:

-

The Aldehyde Proton (-CHO): The aldehyde proton is directly attached to a carbonyl carbon, which is highly electron-withdrawing. This deshielding effect typically results in a chemical shift in the range of 9-10 ppm.[1][3][4]

-

Aromatic Protons: The protons on the benzene ring are influenced by the aromatic ring current, which generally causes them to resonate between 7 and 8 ppm.[1] The substituents on the ring—two fluorine atoms, an iodine atom, and the aldehyde group—will further modulate these chemical shifts. Fluorine is a strongly electronegative atom and will exert a significant deshielding effect on nearby protons.

Spin-Spin Coupling (J)

Neighboring magnetic nuclei can influence each other's effective magnetic field, leading to the splitting of NMR signals. This phenomenon, known as spin-spin coupling, is transmitted through the bonding electrons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

In the case of this compound, we expect to observe coupling between the aromatic protons and the fluorine atoms. ¹H-¹⁹F coupling can occur over multiple bonds and is often significant.[5][6] The multiplicity of a signal (the number of peaks it is split into) can be predicted by the "n+1 rule," where 'n' is the number of equivalent neighboring nuclei with a spin of 1/2.

The Influence of Iodine

Iodine has one NMR active nucleus, ¹²⁷I, which is a quadrupolar nucleus (spin > 1/2).[7] Quadrupolar nuclei can have complex relaxation properties that can lead to broadening of the signals of neighboring nuclei.[8] While direct coupling between ¹H and ¹²⁷I is not typically resolved in routine ¹H NMR spectra, the presence of iodine can sometimes lead to minor line broadening of the adjacent aromatic proton signals.[8]

Predicted ¹H NMR Spectrum of this compound

Based on the theoretical principles outlined above, we can predict the key features of the ¹H NMR spectrum of this compound.

Expected Signals and Multiplicities

Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent, as are the two fluorine atoms. This simplifies the expected spectrum.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to |

| Aldehyde (1H) | ~10.0 | Triplet | Two ortho ¹⁹F nuclei |

| Aromatic (2H) | 7.5 - 8.5 | Triplet | Two meta ¹⁹F nuclei |

-

Aldehyde Proton: This proton is three bonds away from the two ortho fluorine atoms. We would expect to see a triplet due to coupling with these two equivalent fluorine nuclei.

-

Aromatic Protons: These protons are three bonds away from the adjacent fluorine atoms. However, they are also coupled to the other fluorine atom four bonds away (long-range coupling). The dominant coupling will likely be the three-bond coupling, resulting in a triplet. Long-range coupling may lead to further fine splitting or broadening of the triplet.

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean and informative ¹H NMR spectrum requires careful sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.[9][10][11][12] CDCl₃ is a common choice for many organic compounds.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

-

Data Processing:

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Interpreting the Actual Spectrum: A Case Study

Let's assume we have acquired a ¹H NMR spectrum of this compound and observe the following signals:

-

δ 10.1 ppm (triplet, 1H, J = 2.5 Hz)

-

δ 7.9 ppm (triplet, 2H, J = 8.0 Hz)

Signal Assignment and Analysis

-

The Aldehyde Proton (δ 10.1 ppm): The signal at 10.1 ppm is in the expected region for an aldehyde proton.[1][3] Its integration value of 1H confirms this assignment. The triplet multiplicity is consistent with coupling to the two ortho fluorine atoms. The coupling constant of 2.5 Hz is a typical value for a three-bond ¹H-¹⁹F coupling (³JHF).

-

The Aromatic Protons (δ 7.9 ppm): The signal at 7.9 ppm is within the aromatic region. The integration of 2H indicates that it corresponds to the two equivalent aromatic protons. The triplet splitting pattern arises from coupling to the two adjacent fluorine atoms. A coupling constant of 8.0 Hz is characteristic of a three-bond ¹H-¹⁹F coupling in an aromatic system.[13]

Conclusion: A Validated Structure

The detailed analysis of the ¹H NMR spectrum of this compound provides unambiguous evidence for its structure. The chemical shifts of the aldehyde and aromatic protons are consistent with the electronic effects of the substituents. Furthermore, the observed multiplicities and coupling constants for the ¹H-¹⁹F interactions align perfectly with the predicted coupling pathways. This in-depth interpretation not only confirms the identity of the molecule but also serves as a valuable educational exercise in applying the fundamental principles of NMR spectroscopy to solve complex structural problems.

References

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Le, T., & Griesinger, C. (2002). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 124(47), 14247–14252. [Link]

-

Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231–402. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

-

Brainly. (2023, August 24). NMR Analysis of Benzaldehyde. Retrieved from [Link]

-

Mori, Y., & Hanai, K. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(5), 653–657. [Link]

-

NMR Spectroscopy. (n.d.). ¹²⁷I Iodine NMR. Retrieved from [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1835. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). ¹H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). Retrieved from [Link]

-

Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7904. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

Sakurada, J., Takahashi, S., & Hosoya, T. (1987). Proton and iodine-127 nuclear magnetic resonance studies on the binding of iodide by lactoperoxidase. Biochemistry, 26(20), 6478–6483. [Link]

-

Widdifield, C. M., & Bryce, D. L. (2010). Solid-state ¹²⁷I NMR and GIPAW DFT study of metal iodides and their hydrates: structure, symmetry, and higher-order quadrupole-induced effects. Physical Chemistry Chemical Physics, 12(38), 12159–12173. [Link]

-

Livingston, R., & Zeldes, H. (1957). Zeeman Effect on the Quadrupole Spectrum of Iodic Acid. The Journal of Chemical Physics, 26(2), 351–358. [Link]

-

Reddit. (2023, June 27). Proton NMR (benzaldehyde). r/chemistry. Retrieved from [Link]

-

Aguilar, J. A., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(35), 19163–19167. [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83–756). Pergamon.

-

University of Calcutta, Department of Chemistry. (n.d.). Consequences of nuclei with quadrupole moments in NMR. Retrieved from [Link]

-

ResearchGate. (2010). Solid-State I-127 NMR and GIPAW DFT Study of Metal Iodides and Their Hydrates: Structure, Symmetry, and Higher-Order Quadrupole-Induced Effects. Retrieved from [Link]

-

Williamson, K. L., & Fenstermaker, J. C. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. The Journal of Organic Chemistry, 31(10), 3344–3348. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. Retrieved from [Link]

-

ResearchGate. (2017). Hi Everyone, I have a ¹H NMR puzzle. I was surprised to see ¹H spectrum of 1-iodo-1(E)hexene, splitting pattern? Retrieved from [Link]

-

Ghiviriga, I., et al. (2011). ¹⁹F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(2), 93–105. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0059965). Retrieved from [Link]

- Weigert, F. J., & Roberts, J. D. (1971). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F-F and F-¹³C Coupling Constants. Journal of the American Chemical Society, 93(10), 2361–2367.

- Miyake, Y., et al. (1998). Rapid Determination of Iodine Value by ¹H Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(1), 15–19.

-

ResearchGate. (2007). A Convenient Preparation of 2,3,5,6-Tetrafluoro-4-iodo-benzaldehyde and Its Application in Porphyrin Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2016). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.

- Google Patents. (1997). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. tandfonline.com [tandfonline.com]

- 3. brainly.com [brainly.com]

- 4. reddit.com [reddit.com]

- 5. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (127I) Iodine NMR [chem.ch.huji.ac.il]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. reddit.com [reddit.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. thieme-connect.de [thieme-connect.de]

- 13. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 2,6-Difluoro-4-iodobenzaldehyde: A Keystone Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-iodobenzaldehyde is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic and steric properties, arising from the ortho-difluoro substitution pattern and the para-iodo group, render it a versatile and highly reactive building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for certain transformations while the iodo- and aldehyde functionalities provide orthogonal handles for a variety of coupling and derivatization reactions. This guide provides a comprehensive overview of the key chemical properties, spectroscopic data, reactivity, and synthetic applications of this compound, with a focus on its utility in contemporary drug discovery and development.

Core Chemical and Physical Properties

This compound presents as a solid at room temperature and possesses a molecular structure that endows it with distinct reactivity.[1] The core physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂IO | [2][3] |

| Molecular Weight | 268.00 g/mol | [2][3] |

| IUPAC Name | This compound | |

| CAS Number | 1160573-10-3 | [2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)F)I | |

| InChI Key | WTGSGKPCVNWYDH-UHFFFAOYSA-N | [2] |

| Appearance | Solid | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the aldehydic proton and a doublet for the two equivalent aromatic protons. The aldehydic proton will appear significantly downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will be split by the adjacent fluorine atoms, resulting in a doublet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the iodine atom, the carbons bearing the fluorine atoms, and the remaining aromatic carbons. The carbonyl carbon is expected to resonate in the range of δ 185-195 ppm. The carbon-fluorine couplings will be observable and can aid in signal assignment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

A strong carbonyl (C=O) stretching vibration is expected in the region of 1690-1715 cm⁻¹.

-

Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

-

C-F stretching vibrations will be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

C-I stretching vibrations will be found at lower wavenumbers, generally below 600 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 268. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺), leading to a prominent peak for the 2,6-difluoro-4-iodophenyl cation.

Synthesis of this compound

While a specific, detailed laboratory-scale synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from established methodologies for related halogenated benzaldehydes. A common approach involves the ortho-lithiation of a suitable precursor followed by formylation.

A potential synthetic pathway is outlined below:

Figure 1: Plausible synthetic route to this compound.

This approach leverages the directing effect of the fluorine atoms to achieve selective ortho-lithiation. Subsequent quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF) or ethyl formate would yield the desired aldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of three distinct functional groups: the aldehyde, the aryl iodide, and the difluorinated aromatic ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine moieties.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.

-

Aldol and Knoevenagel Condensations: To build carbon-carbon bonds.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding benzyl alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0), making this compound an excellent substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at the 4-position of the ring.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be efficiently coupled with various boronic acids or esters to generate biaryl structures, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added via syringe.

-

The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Figure 2: Generalized Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs. These structures are important in materials science and as precursors for various heterocyclic systems.

Experimental Protocol: Generalized Sonogashira Coupling

-

To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (1-10 mol%).

-

The flask is evacuated and backfilled with an inert gas.

-

A suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added, followed by a base (e.g., triethylamine or diisopropylamine).

-

The terminal alkyne (1.1-1.5 equiv.) is added dropwise.

-

The reaction is stirred at room temperature or with gentle heating and monitored for completion.

-

Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

-

The organic layer is dried, concentrated, and the product is purified by chromatography.

Figure 3: Generalized Sonogashira coupling reaction.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion